

A Comparative Guide to the In Vitro Characterization of PROTACs Featuring PEGylated Linkers

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Compound of Interest

Compound Name: *F-PEG2-S-Boc*

Cat. No.: *B12408630*

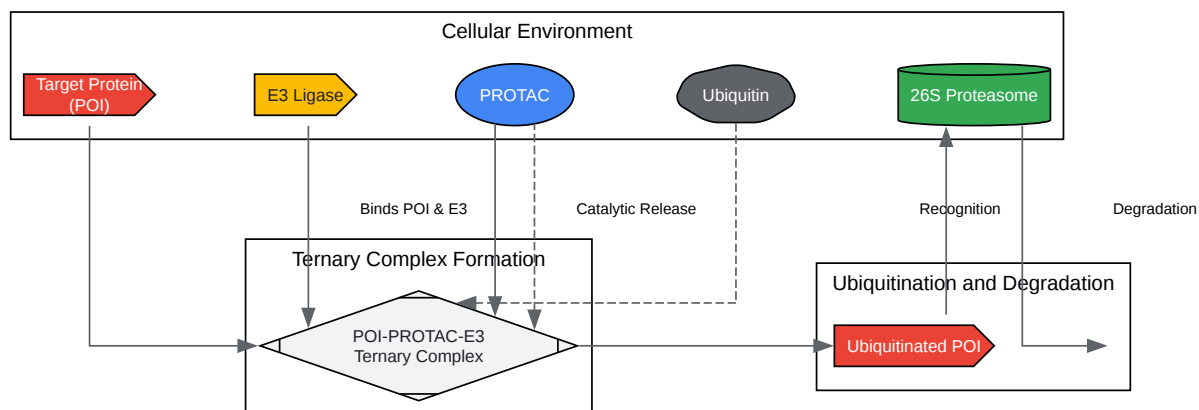
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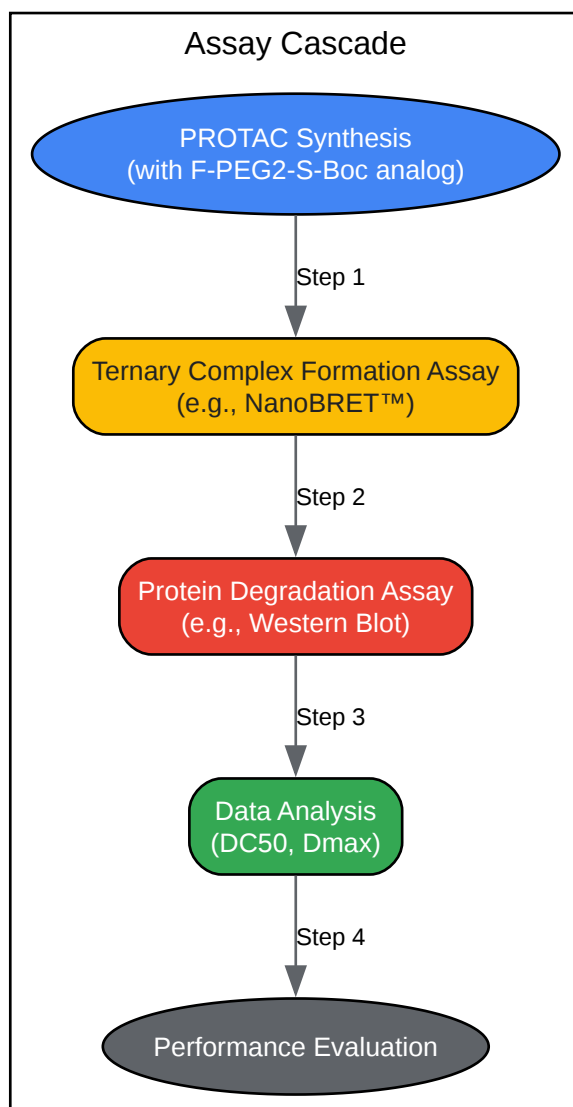
For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The efficacy of these heterobifunctional molecules is critically dependent on the linker component that connects the target protein ligand to the E3 ligase recruiter. This guide provides an in vitro characterization of PROTACs containing a Boc-protected short polyethylene glycol (PEG) linker, specifically focusing on structures analogous to **F-PEG2-S-Boc**. Due to the limited publicly available data on PROTACs with this exact linker, we present a comparative analysis using data from PROTACs with structurally similar PEG2 linkers against those with alternative linker chemistries, such as alkyl chains and rigid linkers.

The PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This catalytic process allows for the removal of problematic proteins rather than just inhibiting their function.





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